molecular formula CH4BCl3O B3189891 Boron trichloride-methanol CAS No. 36254-91-8

Boron trichloride-methanol

Cat. No. B3189891
CAS RN: 36254-91-8
M. Wt: 149.2 g/mol
InChI Key: JLTXBOQYSUXGRQ-UHFFFAOYSA-N
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Description

Boron trichloride-methanol is a derivatizing reagent primarily used in the esterification of fatty acids to fatty acid methyl ester (FAME) .


Synthesis Analysis

Boron trichloride-methanol is produced industrially by direct chlorination of boron oxide and carbon at 501 °C . The reaction is as follows: B2O3 + 3C + 3Cl2 → 2BCl3 + 3CO . It is also used in the esterification of free fatty acids .


Molecular Structure Analysis

Boron trichloride is a trigonal planar molecule like the other boron trihalides, and has a bond length of 175pm . A degree of π-bonding has been proposed to explain the short B− Cl distance .


Chemical Reactions Analysis

Boron trichloride-methanol is a powerful acidic catalyst for the esterification of fatty acids . It is used in the esterification of fatty acids to fatty acid methyl ester (FAME) .


Physical And Chemical Properties Analysis

Boron trichloride is a colorless gas that is highly reactive towards water . It has a molar mass of 117.17 g/mol, a density of 1.326 g/cm3, a melting point of -107.3 °C, and a boiling point of 12.6 °C .

Scientific Research Applications

  • Esterification and Methylation

    • Boron trichloride-methanol (BCl₃-CH₃OH) has been used effectively for methanolysis of unsaturated fatty acids and triglycerides, producing esters free from contaminants. This contrasts with boron trifluoride, which led to some losses of unsaturated esters at high temperatures (Klopfenstein, 1971).
    • BCl₃-CH₃OH has been used to methylate cinnamic acids in plant tissues, demonstrating its utility in organic synthesis and analysis (Bourne, Macleod, & Pridham, 1963).
  • Kinetic Studies

    • In the field of spectroscopy, BCl₃-CH₃OH has been studied for its reaction kinetics with methanol in the gas phase, helping to understand the mechanisms of chemical reactions (Balashov et al., 2013).
  • Deprotection in Organic Chemistry

    • The boron trifluoride–methanol complex has shown remarkable deprotection selectivity in organic synthesis, especially in the deacetylation of acetanilides. This demonstrates its potential as a mild and powerful reagent for specific deprotection reactions (Miltsov et al., 2016).
  • Catalysis

    • Boron trifluoride supported on nano-SiO2 and used in methanol has been identified as an efficient and reusable heterogeneous catalyst for certain organic reactions, such as the synthesis of bis(indolyl)methanes and oxindole derivatives (Saffar-Teluri, 2014).
  • Analytical Chemistry

    • In the analysis of fatty acids, BCl₃-CH₃OH has been used for the direct transesterification of fatty acids in tissues, proving to be a useful and acceptable procedure for analysis (Rule, 1997).
    • The complex has also been employed in a fluorometric method for measuring wheat germ content in flour milling products, showcasing its versatility in analytical methods (Barnes & Jørgensen, 1987).

Safety And Hazards

Boron trichloride-methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is fatal if inhaled and may cause respiratory irritation .

Relevant Papers Several papers have been published on the topic of Boron trichloride-methanol. For instance, a paper by W.E. Klopfenstein discusses the methylation of unsaturated acids using boron trihalide-methanol reagents . Another paper discusses the use of Boron trichloride-methanol as a derivatization reagent for reliable and accurate identification and quantification of fatty acids mixtures by GC-FID .

properties

IUPAC Name

methanol;trichloroborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTXBOQYSUXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(Cl)(Cl)Cl.CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron trichloride-methanol

CAS RN

36254-91-8
Record name Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boron trichloride-methanol
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Citations

For This Compound
267
Citations
WE Klopfenstein - Journal of lipid research, 1971 - Elsevier
… Boron trichloride-methanol produced esters apparently free from contaminants; boron trifluoride caused some loss of highly unsaturated esters after 90 min at 100 or 120C in Teflon-…
Number of citations: 82 www.sciencedirect.com
P Valero‐GuillÉN, F Martin‐Luengo… - Acta Pathologica …, 1986 - Wiley Online Library
… saponification of freeze-dried cells followed by methylation of the mycolic acids using iodomethane gave satisfactory results, whereas methylation using boron trichloride-methanol …
Number of citations: 12 onlinelibrary.wiley.com
K Jacob, E Maier, G Schwertfeger… - Biomedical Mass …, 1978 - Wiley Online Library
… acid (1 pmol) was allowed to react with 100 pl of the boron trichloride +methanol reagent according to Gelpi et aL4 The catalyst was neutralized with 20 mg of sodium bicarbonate while …
Number of citations: 8 onlinelibrary.wiley.com
MF Lappert - Chemical Reviews, 1956 - ACS Publications
… Wiberg and Siitterlin (372) investigated the reaction sequences in the boron trichloride-methanol and boron trichlorideethanol systems, employing a high-vacuum apparatus at — …
Number of citations: 299 pubs.acs.org
BAK Zottor, BL Walker - Nutrition Research, 1989 - Elsevier
… The free fatty acids (FFAs) were isolated from the glycerides by absorption into anion exchange resin and methylated within the resin using boron trichloride-methanol. …
Number of citations: 6 www.sciencedirect.com
PL Pursley, ED Schall - Journal of the Association of Official …, 1965 - academic.oup.com
… Weigh a sample of the ester (or free acid) containing the equivalent of about 100 mg of acid into a 20 X 150 mm test tube and add 5 ml of the boron trichloride-methanol solution. …
Number of citations: 19 academic.oup.com
A Skarin, L Larsson, E Holst… - Scandinavian Journal of …, 1984 - europepmc.org
… The bacteria were subjected to alkaline saponification, after which the liberated fatty acids were methylated using boron trichloride-methanol. The samples were introduced onto a cross-…
Number of citations: 8 europepmc.org
SGC Avula, JM Belovich, Y Xu - Journal of separation science, 2017 - Wiley Online Library
… Fatty acid methyl esters were produced by an optimized one-step esterification of fatty acids and transesterification of glycerolipids with boron trichloride/methanol. The matrix effect, …
W Dekant, K Berthold, S Vamvakas… - Chemical research in …, 1988 - ACS Publications
… The residues were treated with boron trichloride/methanol (11) and analyzed by GC/MS. Incubation mixtures of S-conjugates (5 mM) with PL-Br (0.5 mM) contained 5 mM …
Number of citations: 120 pubs.acs.org
MF Cranmer, MF Copeland - Bulletin of Environmental Contamination and …, 1973 - Springer
This paper reports the use of the 2-chloroethanol derivative in the electron capture gas chromatographic analysis of DDA. The efficiency of conversion of DDA to the 2-chloroethanol …
Number of citations: 7 link.springer.com

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